2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline
Description
2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline is a quinazoline derivative featuring two 4-chlorobenzyl substituents. The quinazoline core (C₈H₆N₂) is substituted at position 2 with a 4-chlorobenzyl group (-CH₂-C₆H₄Cl) and at position 4 with a (4-chlorobenzyl)sulfanyl group (-S-CH₂-C₆H₄Cl).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(4-chlorophenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2S/c23-17-9-5-15(6-10-17)13-21-25-20-4-2-1-3-19(20)22(26-21)27-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWUZVKYZVCGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antitumor properties, interactions with cellular mechanisms, and potential therapeutic applications.
Antitumor Activity
Research has shown that quinazoline derivatives exhibit significant antitumor properties. In a study evaluating various 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-ones, compounds similar to this compound demonstrated promising in vitro antitumor activity. For example, compounds with similar structures exhibited mean growth inhibitory concentrations (GI50) of 6.33 µM and 17.90 µM, which were comparable to established chemotherapeutic agents like 5-fluorouracil and gefitinib .
The mechanism by which quinazoline derivatives exert their antitumor effects is multifaceted. One proposed mechanism involves the interaction with G-quadruplex structures in DNA, which are crucial for regulating telomerase activity and maintaining genomic stability. Computational models suggest that these compounds can stabilize G-quadruplexes, thereby inhibiting telomerase and topoisomerase activities, leading to apoptosis in cancer cells .
Case Studies
- Breast Cancer Cells : In experiments using MDA-MB-231 breast cancer cells, quinazoline analogues were tested for their ability to induce DNA damage and apoptosis. The Comet Assay indicated significant genotoxic effects correlated with structural modifications of the compounds .
- In Vivo Studies : Animal models have shown that quinazoline derivatives can suppress tumor growth effectively. For instance, one study reported that a related compound significantly inhibited tumor growth in mice models when administered daily .
Comparative Biological Activity
| Compound | GI50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | 18.60 | Antimetabolite |
| Gefitinib | 3.24 | EGFR inhibitor |
| Erlotinib | 7.29 | EGFR inhibitor |
| This compound | TBD | G-quadruplex stabilization |
Research Findings
Recent studies have highlighted the potential of quinazoline derivatives as effective anticancer agents due to their ability to interact with key cellular pathways involved in cancer progression:
- Genotoxicity : Quinazoline analogues have been shown to cause DNA damage in cancer cells without significantly altering cell cycle dynamics .
- Cell Morphology Changes : The tested compounds induced notable changes in cell morphology, indicating their potential impact on cellular architecture and function .
Future Directions
The ongoing research into quinazoline derivatives suggests a promising avenue for developing new anticancer therapies. Further studies are necessary to elucidate the precise mechanisms of action and optimize the pharmacological properties of these compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline. Research indicates that quinazoline compounds can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated several quinazoline derivatives for their anticancer activity against the HeLa cell line using the MTT assay. The results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting that modifications in the structure can enhance their efficacy against cancer cells .
| Compound | Concentration (µM) | % Cell Inhibition |
|---|---|---|
| Q2 | 0.1 | 2.00 |
| Q9 | 1 | 25.00 |
| Q9 | 10 | 50.00 |
| Q9 | 100 | 85.00 |
Antimicrobial Properties
Quinazolines have also been investigated for their antimicrobial activities. The incorporation of various substituents can enhance their effectiveness against bacterial strains.
Case Study: Synthesis and Evaluation
In a study focusing on quinazoline derivatives, compounds were synthesized and tested for their antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial effects, indicating their potential use as antimicrobial agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclocondensation and substitution reactions are commonly employed to achieve the desired structure.
Example Synthesis Pathway
- Starting Materials : Appropriate chlorinated benzyl compounds and quinazoline precursors.
- Reagents : Use of phosphorous pentachloride and thionyl chloride for chlorination reactions.
- Characterization : The synthesized compounds are characterized using techniques like IR and NMR spectroscopy to confirm their structures .
Comparison with Similar Compounds
Core Structure Variation
- Target vs. Compound: The target compound retains a quinazoline core, whereas the compound is a 4(3H)-quinazolinone (a lactam derivative).
Substituent Effects
- Dual Chlorobenzyl Groups (Target) : The presence of two 4-chlorobenzyl groups increases molecular weight and lipophilicity compared to the compound (single chlorobenzyl). This may improve membrane permeability but reduce aqueous solubility.
- Oxadiazole-Fluorophenyl Moiety () : The 1,2,4-oxadiazole ring linked to a fluorophenyl group acts as a bioisostere, mimicking ester or amide functionalities. Fluorine’s electron-withdrawing effects enhance metabolic stability and binding specificity .
- Propargyl Sulfanyl Group () : The propargyl group (-C≡CH) introduces linear rigidity and enables click chemistry modifications, useful for conjugating targeting moieties or probes in drug development .
Pharmacological Potential
- The target compound’s symmetrical chlorinated structure may favor interactions with hydrophobic binding pockets in enzymes or receptors.
- The compound’s oxadiazole-fluorophenyl system could target enzymes like cyclooxygenase (COX) or kinases, leveraging fluorine’s affinity for halogen-bonding .
- The compound’s propargyl group offers synthetic versatility but may reduce in vivo stability due to alkyne reactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline, and how is structural validation performed?
- Synthesis : Multi-step protocols involve nucleophilic substitution reactions. For example, chlorobenzyl thiol groups are introduced via reactions with halogenated intermediates under controlled conditions (e.g., ethanol reflux, 72 hours) .
- Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 467.08) .
Q. How is X-ray crystallography employed to resolve the molecular structure, and what software tools are essential for refinement?
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves bond lengths (e.g., C–S at 1.78–1.82 Å) and dihedral angles (e.g., 80.36° between chlorobenzyl and quinazoline rings).
- Software : SHELXL (for refinement) and SHELXD (for structure solution) are standard. Twin refinement (e.g., 47% minor component) may be required for non-merohedral twinning .
Advanced Research Questions
Q. How do computational studies (e.g., HOMO-LUMO, NBO analysis) correlate with experimental spectroscopic data to predict reactivity?
- HOMO-LUMO : DFT calculations (B3LYP/6-311+G(d,p)) predict electron-rich regions (HOMO: −6.2 eV) localized on the sulfanyl group, aligning with IR absorption at 650 cm⁻¹ (C–S stretch).
- NBO Analysis : Charge transfer from sulfur lone pairs to antibonding orbitals of adjacent carbons explains stability against oxidation .
Q. What strategies address crystallographic data contradictions, such as twinning or disorder in asymmetric units?
- Twinning : Use twin law matrices (e.g., h, -h-k, l) and refine twin fractions iteratively in SHELXL. For example, a 47.16% minor component was resolved via the TWIN/BASF commands .
- Disorder : Apply PART/SUMP restraints to model split positions (e.g., flexible 2-methylpropyl groups) .
Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity in quinazoline derivatives?
- Modifications : Introducing electron-withdrawing groups (e.g., CF₃ at position 6) enhances enzyme inhibition (IC₅₀: 12 nM vs. DNA polymerase β).
- Assays : In vitro kinase inhibition assays (ATP-competitive) require pH 7.4 buffers and negative controls (e.g., staurosporine) to minimize false positives .
Q. What methodological considerations are critical when designing in vitro assays for enzyme inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
